molecular formula C5H6ClN3O B050562 5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone CAS No. 17254-80-7

5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone

Cat. No. B050562
CAS RN: 17254-80-7
M. Wt: 159.57 g/mol
InChI Key: XNSGCNYTNLWRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone is a compound of interest due to its various potential applications in chemical synthesis and biological activity. The compound is a pyridazinone derivative, characterized by a pyridazine ring substituted with amino, chloro, and methyl groups at specific positions, which significantly influences its chemical behavior and reactivity.

Synthesis Analysis

The synthesis of 5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone derivatives involves several chemical pathways, including nucleophilic substitution reactions. For instance, the reaction of 4,5-dihalo-3(2H)pyridazinones with ammonia and amines produces mixtures of 5-amino-4-halo- and 4-amino-5-halo-3(2H)pyridazinones, which are separated by chromatography. These reactions highlight the compound's versatility in generating structurally varied pyridazinones (Pilgram & Pollard, 1977).

Molecular Structure Analysis

The molecular structure of 5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone is characterized by its pyridazinone backbone, with specific substitutions providing unique electronic and steric properties. These substitutions influence the compound's reactivity and interaction with various reagents, which is crucial for its application in synthesis and biological activity studies.

Chemical Reactions and Properties

5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone undergoes various chemical reactions, demonstrating its reactivity and potential as an intermediate in organic synthesis. For example, its interaction with nucleophiles can lead to a wide range of substituted pyridazinones, showcasing its versatility in chemical transformations (Pattison et al., 2009).

Scientific Research Applications

  • Herbicide Formulations : It is a key ingredient in various herbicide formulations such as Burex, Chlorazine, Pyramin, Phenazon. The content of pyrazon in these formulations was analyzed using gas chromatography (Výboh, Michálek, Šustek, & Bátora, 1974).

  • Inhibition of Photosynthesis : This compound inhibits the Hill reaction and photosynthesis in barley, which accounts for its phytotoxicity. It is a weaker inhibitor than atrazine, a well-known herbicide (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

  • Chromatographic Analysis : Techniques for the chromatographic separation and quantitative determination of its isomer and other related compounds have been developed (Dulak, Kovač, & Rapos, 1967).

  • Bacterial Degradation : Bacteria that utilize 5-amino-4-chloro-2-methyl-3(2H)-pyridazinone as a sole carbon source have been identified, and their metabolic pathways have been explored (de Frenne, Eberspächer, & Lingens, 1973).

  • Lipophilicity of Aminopyridazinone Regioisomers : The lipophilicity of various pyridazinone regioisomers, including 5-amino-4-chloro-2-methyl-3(2H)-pyridazinone, has been studied to understand their chemical properties (Anwair et al., 2003).

  • Synthesis of Radioactive Derivatives : Methods for microbiological dephenylation of this compound in soil for the synthesis of radioactive derivatives have been explored (Drescher & Burger, 1970).

  • Hydroxylation by Bacteria : Bacterial strains capable of hydroxylating pyrazon compounds have been identified (Frenne, Eberspächer, Lingens, & Schäfer, 1974).

  • Pharmacological Properties : The compound has been evaluated for its potential pharmacological properties, including inotropic activity and cardiohemodynamic effects (Okushima et al., 1987).

  • Enzymatic and Chemical Preparation : Methods for the preparation of metabolites of 5-amino-4-chloro-2-methyl-3(2H)-pyridazinone have been developed using both enzymatic and chemical treatments (Haug, Eberspächer, & Lingens, 1973).

  • Antitumor Activity : Novel pyridazinone derivatives, including those containing the 1,3,4-thiadiazole moiety, have been synthesized and evaluated for their antitumor activity (Qin et al., 2020).

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with 5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone2.


properties

IUPAC Name

5-amino-4-chloro-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-9-5(10)4(6)3(7)2-8-9/h2H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSGCNYTNLWRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80891453
Record name Methyldesphenylchloridazon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone

CAS RN

17254-80-7
Record name Methyldesphenylchloridazon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17254-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyldesphenylchloridazon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017254807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyldesphenylchloridazon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLDESPHENYLCHLORIDAZON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q5N4J5U8K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone
Reactant of Route 2
5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone
Reactant of Route 3
Reactant of Route 3
5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone
Reactant of Route 4
Reactant of Route 4
5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone
Reactant of Route 5
Reactant of Route 5
5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone
Reactant of Route 6
Reactant of Route 6
5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone

Citations

For This Compound
4
Citations
S Fleischer, SC Weiss, T Lucke, W Seitz… - Ozone: Science & …, 2015 - Taylor & Francis
Although oxamic acid has been identified as an ozone oxidation product from several precursor compounds, concentrations for drinking water have not been published previously. This …
Number of citations: 9 www.tandfonline.com
A Melsbach, C Torrentó, V Ponsin… - … science & technology, 2020 - ACS Publications
Desphenylchloridazon (DPC), the main metabolite of the herbicide chloridazon (CLZ), is more water soluble and persistent than CLZ and frequently detected in water bodies. When …
Number of citations: 12 pubs.acs.org
N Burden, SK Maynard, L Weltje, JR Wheeler - 2016 - cyberleninka.org
The utility of QSARs in predicting acute fish toxicity of pesticide metabolites: A retrospective validation approach Page 1 Accepted Manuscript The utility of QSARs in predicting acute fish …
Number of citations: 0 cyberleninka.org
A cura di Valter Bellucci, PM Bianco - researchgate.net
L’uso eccessivo di fitosanitari compromette inevitabilmente la biodiversità delle aree umide. Insetticidi, erbicidi e fungicidi interferiscono con componenti prioritarie degli ambienti …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.